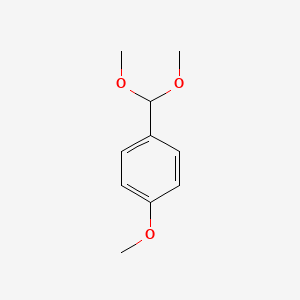

1-(Dimethoxymethyl)-4-methoxybenzene

CAS No.: 2186-92-7

Cat. No.: VC1961505

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2186-92-7 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 1-(dimethoxymethyl)-4-methoxybenzene |

| Standard InChI | InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3 |

| Standard InChI Key | NNHYAHOTXLASEA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(OC)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C(OC)OC |

Introduction

Chemical Identity and Structure

1-(Dimethoxymethyl)-4-methoxybenzene (CAS Number: 2186-92-7) is an aromatic compound belonging to the acetal family. It possesses a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.216 g/mol . The compound is also known by several synonyms including p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, and p-(Dimethoxymethyl)anisole .

The molecular structure consists of a benzene ring with a methoxy group (-OCH₃) at the para position and a dimethoxymethyl group (-CH(OCH₃)₂) attached to the benzene ring. This structural arrangement creates specific chemical properties that make the compound valuable in various synthetic applications.

Structural Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 2186-92-7 |

| Molecular Formula | C₁₀H₁₄O₃ |

| EINECS | 218-577-4 |

| InChI | InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3 |

| InChIKey | NNHYAHOTXLASEA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(OC)OC |

Physical and Chemical Properties

1-(Dimethoxymethyl)-4-methoxybenzene is a colorless liquid at room temperature with characteristic physical properties. The compound's physical state and properties significantly influence its handling, storage, and applications in synthetic chemistry.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Molecular Weight | 182.216 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 224.9±30.0 °C at 760 mmHg |

| Melting Point | < -19.99 °C |

| Flash Point | 72.8±21.8 °C to 114°C |

| Solubility in Water | Insoluble |

Sources indicate some variation in reported flash point values, ranging from approximately 73°C to 114°C .

Chemical Structure and Functional Groups

The chemical reactivity of 1-(Dimethoxymethyl)-4-methoxybenzene is primarily determined by its functional groups:

-

The methoxy group (-OCH₃) at the para position contributes electron density to the aromatic ring through resonance, making it more nucleophilic.

-

The dimethoxymethyl group functions as a protecting group for the carbonyl functionality, creating an acetal that is stable under basic conditions but can be cleaved under acidic conditions.

-

The acetal group (-CH(OCH₃)₂) exhibits stability under various reaction conditions that might otherwise affect an aldehyde group, making it valuable in multi-step synthesis.

These structural features enable the compound to participate in numerous chemical transformations, particularly in organic synthesis pathways.

Synthesis Methods

1-(Dimethoxymethyl)-4-methoxybenzene can be synthesized through several methods, with the most common approach involving the acetalization of 4-methoxybenzaldehyde (p-anisaldehyde).

Acetalization of 4-Methoxybenzaldehyde

The primary synthetic route involves the reaction of 4-methoxybenzaldehyde with methanol in the presence of an acid catalyst, forming the dimethyl acetal:

-

Reactants: 4-Methoxybenzaldehyde and methanol

-

Catalyst: Acid catalysts such as hydrochloric acid (typically at low concentrations of 0.1 mol%)

-

Conditions: Ambient temperature, stirring for 12 hours

-

Work-up: Addition of NaHCO₃ (0.15 mol%) followed by concentration and purification

Laboratory-Scale Procedure

A detailed procedure reported in scientific literature involves:

-

Combining 0.3 mmol of the aldehyde substrate with 1.2 equivalents of trimethyl orthoformate (TMOF)

-

Adding 0.1 mol% hydrochloric acid in methanol (4 mL)

-

Stirring at ambient temperature for 12 hours

-

Adding 0.15 mol% NaHCO₃ and continuing stirring for several minutes

-

Concentrating the organic layer in vacuo and purifying via column chromatography using hexane-ethyl acetate with 1% triethylamine

This method has demonstrated excellent yields (>99%) for the synthesis of structurally related compounds.

Chemical Reactivity and Applications

1-(Dimethoxymethyl)-4-methoxybenzene exhibits specific reactivity patterns that make it valuable in organic synthesis. Its primary function is as a protecting group for carbonyl compounds.

Protecting Group Chemistry

The compound functions effectively as a protecting group for the carbonyl functionality in organic synthesis. The acetal group demonstrates stability under various reaction conditions that might otherwise affect the aldehyde group. When deprotection is desired, the acetal group can be selectively cleaved to regenerate the free aldehyde .

Key characteristics of its protecting group capabilities include:

-

Stability under basic conditions

-

Resistance to nucleophilic attack

-

Selective cleavage under controlled acidic conditions

-

Compatibility with various functional groups

Synthetic Applications

The compound finds applications in various synthetic pathways, including:

-

Multi-step organic synthesis where selective protection of carbonyl groups is required

-

Pharmaceutical intermediate synthesis

-

Fragrance chemistry applications

-

Preparation of specialty chemicals and fine chemicals

Deprotection Methodologies

Deprotection can be achieved through several methods:

-

Acid-catalyzed hydrolysis: Using dilute aqueous acids to regenerate the aldehyde

-

Reductive cleavage: DIBAL-H (diisobutylaluminum hydride) mediated reductive opening, which demonstrates high selectivity and compatibility with acid-sensitive functional groups

Structural Analogs and Comparative Analysis

Several compounds share structural similarities with 1-(Dimethoxymethyl)-4-methoxybenzene, each with distinct properties and applications.

Structural Analogs

The following compounds are structurally related to 1-(Dimethoxymethyl)-4-methoxybenzene:

| Compound Name | Molecular Formula | Distinctive Features |

|---|---|---|

| 1-(Dimethoxymethyl)-4-methylbenzene | C₁₀H₁₄O₂ | Contains a methyl group instead of methoxy group |

| 1-(1,1-Dimethoxyethyl)-4-methoxybenzene | C₁₁H₁₆O₃ | Contains an additional methyl group on the acetal carbon |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | The unprotected aldehyde form |

| 4-Methoxybenzaldehyde diethyl acetal | C₁₂H₁₈O₃ | Contains ethoxy groups instead of methoxy groups in the acetal |

Comparative Reactivity

The reactivity of 1-(Dimethoxymethyl)-4-methoxybenzene differs from its analogs in several ways:

-

Compared to 4-methoxybenzaldehyde, the acetal is significantly more stable to oxidizing agents and nucleophilic attack

-

The presence of the methoxy group at the para position increases the electron density of the aromatic ring compared to 1-(dimethoxymethyl)-4-methylbenzene

-

The dimethyl acetal is generally more readily cleaved than the diethyl acetal counterpart

-

The compound shows distinct reactivity patterns in various organic transformations

Spectroscopic Characterization

Spectroscopic data provides crucial information for the identification and structural confirmation of 1-(Dimethoxymethyl)-4-methoxybenzene.

Infrared Spectroscopy

Expected IR absorption bands would include:

-

C-H stretching (aromatic and aliphatic)

-

C-O-C stretching (ether linkages)

-

C=C stretching (aromatic ring)

-

C-H bending (methoxy groups)

Research Applications and Future Directions

Research involving 1-(Dimethoxymethyl)-4-methoxybenzene continues to expand, particularly in the field of organic synthesis.

Current Research Applications

The compound is being utilized in various research applications:

-

Development of new synthetic methodologies for complex molecule synthesis

-

Investigation of selective deprotection strategies

-

Application in pharmaceutical intermediate synthesis

-

Development of novel protecting group strategies for multi-step syntheses

Future Research Directions

Potential future research directions may include:

-

Development of catalytic methods for more efficient acetal formation and cleavage

-

Investigation of novel reactivity patterns under various conditions

-

Application in green chemistry initiatives with environmentally benign reaction conditions

-

Exploration of photochemical transformations involving the acetal functionality

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume